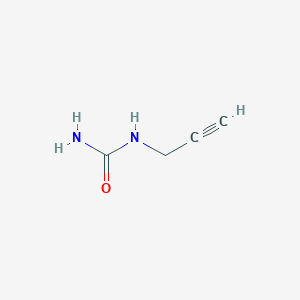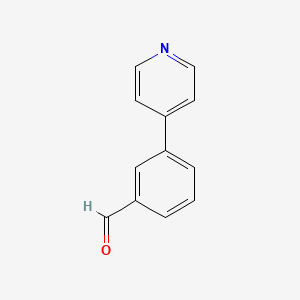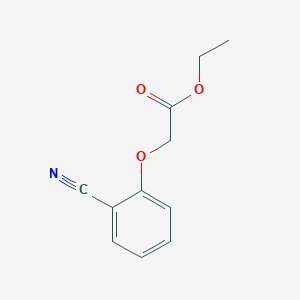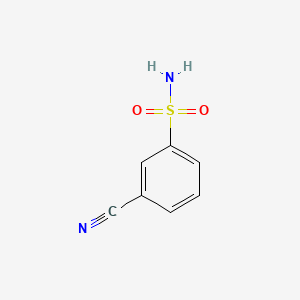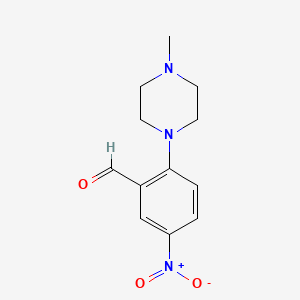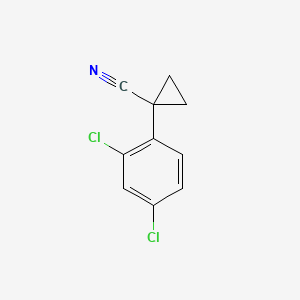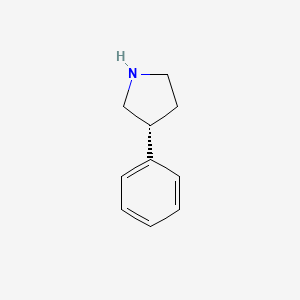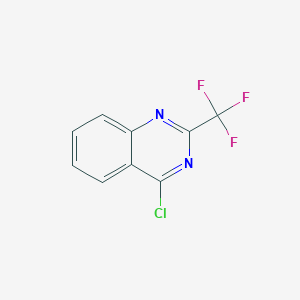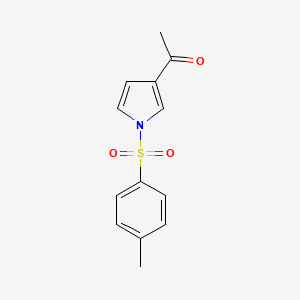
1-(1-Tosyl-1h-pyrrol-3-yl)ethanone
Übersicht
Beschreibung
“1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” is a chemical compound with the molecular formula C13H13NO3S. It has an average mass of 263.312 Da and a monoisotopic mass of 263.061615 Da .
Synthesis Analysis
The synthesis of “1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” involves a two-step protocol. The first step involves the reaction with aluminum (III) chloride in dichloromethane at 20℃ for about 10 minutes. In the second step, acetic anhydride is added and the mixture is stirred for 2 hours. The product is then extracted, washed, and dried .Molecular Structure Analysis
The InChI code for “1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” is 1S/C13H13NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(9-14)11(2)15/h3-9H,1-2H3. This code provides a specific representation of the molecular structure .Physical And Chemical Properties Analysis
“1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” is a light yellow to yellow to brown solid. It has a purity of 97% and should be stored in a refrigerator. It has a molecular weight of 263.32 . It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP2C19 but not of CYP1A2, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen
Organometallic Complexes for Polymerization
Research has demonstrated the synthesis and immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide using magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands. The study highlights the superior activity of magnesium-based complexes over zinc counterparts due to the greater ionic character of magnesium, suggesting potential applications in the development of biodegradable polymers (Wang et al., 2012).
Synthesis of Functionalized Tetrahydropyridines
Functionalized tetrahydropyridines have been synthesized through [4+2] annulation processes, showcasing a method for creating highly functionalized molecules that could find applications in drug development or as intermediates in organic synthesis (Zhu et al., 2003).
Anticancer Compound Synthesis
A novel synthesis approach led to a compound with high antiproliferative activity by intercalating DNA and inhibiting DNA topoisomerase II, showcasing the potential for the development of new anticancer agents (Via et al., 2008).
Antimicrobial Activity
The synthesis of certain pyrrole derivatives has demonstrated significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Salimon et al., 2011).
Quantum Mechanical Modeling
Quantum mechanical modeling has been applied to study the structural and vibrational properties of fluoromethylated-pyrrol derivatives, providing insights into their reactivities and potential applications in material science or molecular engineering (Cataldo et al., 2014).
Corrosion Inhibition
New pyrrole derivatives have shown promising results as corrosion inhibitors, suggesting applications in protecting metals and alloys in industrial settings (Louroubi et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors (P261), and washing hands thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(9-14)11(2)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOSNRLQNYYVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372242 | |
| Record name | 1-tosyl-3-acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Tosyl-1h-pyrrol-3-yl)ethanone | |
CAS RN |
106058-85-9 | |
| Record name | 1-tosyl-3-acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

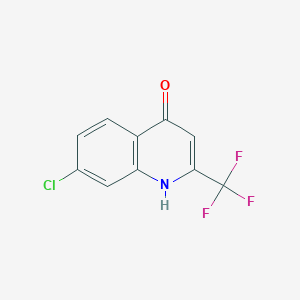
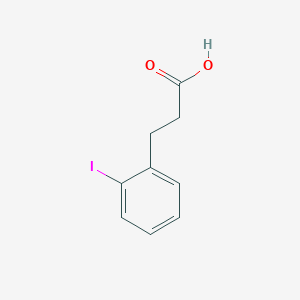
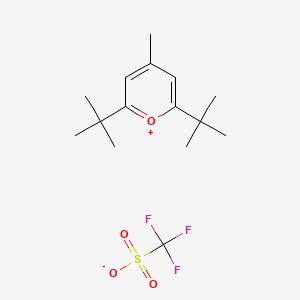
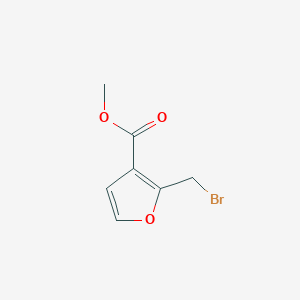
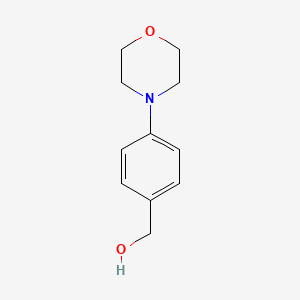
![1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B1586250.png)
